molecular formula C21H25NO4S B11116320 propyl 2-{[(3-propoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

propyl 2-{[(3-propoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11116320
M. Wt: 387.5 g/mol
InChI Key: JHHNFOOCUIGEEX-UHFFFAOYSA-N
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Description

PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications

Preparation Methods

The synthesis of PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves several steps. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives . The reaction conditions typically involve the use of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.

For industrial production, the synthesis may involve more scalable methods, such as palladium-catalyzed cross-coupling reactions. These methods provide higher yields and are more suitable for large-scale production .

Chemical Reactions Analysis

PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include thiols and thioethers.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

PROPYL 2-(3-PROPOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

propyl 2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-3-11-25-15-8-5-7-14(13-15)19(23)22-20-18(21(24)26-12-4-2)16-9-6-10-17(16)27-20/h5,7-8,13H,3-4,6,9-12H2,1-2H3,(H,22,23)

InChI Key

JHHNFOOCUIGEEX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCCC

Origin of Product

United States

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